Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Description
Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a non-4-ene ring system
Properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of a bicyclo[6.1.0]non-4-ene derivative, which is then esterified to form the ethyl ester. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. This includes the use of industrial-grade solvents and catalysts, as well as continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in the functionalization of biomolecules for various studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as responsive hydrogels.
Mechanism of Action
The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-methyl N-succinimidyl carbonate: Used for functionalizing lysine residues in elastin-like polypeptides.
9-Oxabicyclo[6.1.0]non-4-ene: A bicyclic hydrocarbon with applications in various scientific research endeavors.
Uniqueness
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise functionalization and modification of molecules.
Biological Activity
Ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a bicyclic compound that has gained attention for its biological activity, particularly in the field of bioorthogonal chemistry. This article delves into its biological properties, synthesis methods, and applications in various biochemical contexts.
Structural Characteristics
This compound features a unique bicyclic structure that contributes to its reactivity and stability. The compound's molecular formula is , and it has a molecular weight of approximately 194.28 g/mol . Its stereochemical configuration plays a crucial role in its interaction with biological systems.
Biological Activity
The primary biological significance of this compound lies in its utility as a bioorthogonal reagent. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes, making them invaluable for labeling biomolecules such as proteins and nucleic acids .
- Bioorthogonal Reactions : The compound is designed to participate in selective tagging reactions, which allow for the visualization and tracking of biomolecules within cells or organisms without disrupting their function.
- Reactivity : this compound exhibits high reactivity due to its strained bicyclic system, which enhances its ability to undergo cycloaddition reactions .
Synthesis
The synthesis of this compound involves several key steps:
- Starting Material : The synthesis typically begins with 1,5-cyclooctadiene.
- Reactions : A series of reactions including cyclization and functionalization leads to the formation of the final product.
- Yield : The overall yield can vary based on the specific synthetic route employed but is generally optimized for efficiency .
Applications
This compound has various applications in biochemical research:
- Molecular Probes : It serves as a molecular probe for studying protein interactions and cellular processes.
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | Bicyclic | Different stereochemistry affecting reactivity |
| Bicyclo[6.1.0]nonyne carboxylic acid | Bicyclic | Strained alkyne functionality for enhanced reactivity |
| Endo-bicyclo[6.1.0]nonene derivatives | Bicyclic | Variations in substituents leading to different electronic properties |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- Cellular Imaging : In vivo imaging studies demonstrated the compound's ability to selectively label proteins without disrupting cellular functions.
- Protein Interaction Studies : Research indicated that this compound could effectively tag specific proteins in complex mixtures, facilitating the study of protein interactions in live cells .
Q & A
Q. What are the optimal synthetic routes for Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, and how does catalyst choice influence stereochemical outcomes?
The compound is synthesized via rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate under inert (N₂) conditions. Rh₂(OAc)₄ is commonly used, but Rh₂(S–BHTL)₄ improves syn-selectivity (yield: 61–91%) . Key steps include:
- Dissolving the catalyst in dry THF or EtOAc.
- Slow addition of ethyl diazoacetate (1.5 mL/h) to control exo/endo isomer ratios.
- Purification via silica column chromatography with Et₂O/hexane gradients (1:50 ratio) to isolate stereoisomers .
Catalyst choice directly impacts stereochemistry: Rh₂(OAc)₄ yields syn/anti mixtures, while chiral Rh complexes enhance enantiomeric excess.
Q. What analytical techniques are critical for characterizing this bicyclo compound and its isomers?
- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., δ 4.22 ppm for OCH₂CH₃) and confirms bicyclic frameworks .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 194.27 matches C₁₂H₁₈O₂) .
- Melting point analysis : Distinguishes isomers (e.g., syn isomer melts at 70–72°C vs. anti at 65–68°C) .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 2–8°C in inert solvents (e.g., THF or EtOAc).
- Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ester group .
- For solubility issues, pre-warm to 37°C and sonicate .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments arising from synthetic methods?
- Chiral chromatography : Use cellulose-based columns to separate enantiomers.
- X-ray crystallography : Provides definitive stereochemical assignments (e.g., rel-(1R,8S,9r) configuration) .
- Kinetic vs. thermodynamic control : Adjust reaction temperatures (e.g., 60°C favors exo isomer, while rt yields endo) .
Q. What methodologies enable the study of its bioorthogonal reactivity in live-cell systems?
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : React with azido-fluorophores (e.g., AzMC/AzBTCI) for imaging .
- Tautomerization kinetics : Monitor UV-Vis decay at 272 nm (half-life: 9.2 h in ACN/PBS) to quantify reaction rates with tetrazines .
- In-cell NMR : Track intracellular bioconjugation using ¹H-NMR in D₂O-based buffers .
Q. How does derivatization of the ester group impact biological activity or binding affinity?
- Carbamate/amide formation : Replace the ethyl ester with N-hydroxysuccinimide (NHS) esters for protein conjugation (e.g., BCN-DOTA for PET tracers) .
- Hydroxymethyl derivatives : Synthesize via LiAlH₄ reduction (95% yield) to enhance water solubility for in vivo studies .
- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., butyrylcholinesterase) .
Methodological Notes
- Contradiction management : Conflicting stereochemical data (e.g., exo vs. endo) require cross-validation via X-ray crystallography and chiral HPLC .
- Bioorthogonal optimization : Adjust solvent polarity (e.g., ACN for faster kinetics) and use excess azides (10:1 molar ratio) to drive SPAAC to completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
